molecular formula C6H4ClN3 B1592095 6-Chloro-3H-imidazo[4,5-c]pyridine CAS No. 2589-11-9

6-Chloro-3H-imidazo[4,5-c]pyridine

Cat. No. B1592095
CAS RN: 2589-11-9
M. Wt: 153.57 g/mol
InChI Key: GDXABUJCXZZPBI-UHFFFAOYSA-N
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Description

“6-Chloro-3H-imidazo[4,5-c]pyridine” is a chemical compound with a molecular weight of 167.6 . It is a type of imidazopyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-c]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of “6-Chloro-3H-imidazo[4,5-c]pyridine” can be represented by the InChI code: 1S/C7H6ClN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3 .


Chemical Reactions Analysis

Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Scientific Research Applications

GABA A Receptor Modulation

“6-Chloro-1H-imidazo[4,5-c]pyridine” derivatives have been identified as positive allosteric modulators of the GABA A receptor . This application is significant in neuroscience research, as it can help in the development of new therapeutic agents for neurological disorders such as anxiety, insomnia, and epilepsy.

Proton Pump Inhibition

Compounds within this chemical group have been found to act as proton pump inhibitors . This is particularly useful in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, as they reduce the production of stomach acid.

Aromatase Inhibition

The structural analogs of “6-Chloro-1H-imidazo[4,5-c]pyridine” have shown potential as aromatase inhibitors . Aromatase inhibitors are used in the treatment of estrogen-sensitive breast cancers, as they prevent the conversion of androgens to estrogens.

Anti-inflammatory Applications

Some derivatives are known to exhibit non-steroidal anti-inflammatory drug (NSAID) properties . This application is crucial for developing new anti-inflammatory medications without the side effects associated with traditional NSAIDs.

Antiviral Activity

The compound has been used as a reagent in the synthesis of molecules like 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, which exhibit antiviral activity . This application is particularly relevant in the field of infectious diseases.

Cancer Research

“6-Chloro-1H-imidazo[4,5-c]pyridine” derivatives have been explored for their potential in influencing cellular pathways necessary for the functioning of cancer cells . This includes applications in the development of new chemotherapeutic agents.

Material Science

In the realm of material science, these compounds have shown promise in various technological applications such as optoelectronic devices and sensors . Their versatility makes them valuable in the development of new materials with specific electronic properties.

Luminescent Properties

Lastly, the luminescent properties of “6-Chloro-1H-imidazo[4,5-c]pyridine” derivatives make them useful in confocal microscopy and imaging . This application is essential in biological research, allowing for the visualization of cellular and molecular processes.

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

The specific mode of action of 6-Chloro-1H-imidazo[4,5-c]pyridine It’s known that imidazo[4,5-c]pyridine derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-1H-imidazo[4,5-c]pyridine It’s known that imidazo[4,5-c]pyridine derivatives have high human liver microsomal stability .

Result of Action

The molecular and cellular effects of 6-Chloro-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Chloro-1H-imidazo[4,5-c]pyridine It’s known that imidazo[4,5-c]pyridine derivatives should be stored in a refrigerator .

Safety and Hazards

It is recommended to avoid direct contact with the substance and ensure there is sufficient ventilation of the area . It is also advised not to handle it in a confined space and avoid the formation or spread of dust in the air .

Future Directions

Imidazo[4,5-c]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They are expected to continue playing a significant role in the development of new drugs for various diseases .

properties

IUPAC Name

6-chloro-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXABUJCXZZPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618329
Record name 6-Chloro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2589-11-9
Record name 6-Chloro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3H-imidazo[4,5-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 6-chloropyridine-3,4-diamine (4.00 g, 27.86 mmol) in formic acid (20.0 mL) was heated at reflux overnight. The reaction mixture was concentrated under reduced pressure to give a brown oil, which was partitioned between EtOAc (300 mL) and a sat'd aq NaHCO3 (100 mL). The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by SiO2 chromatography eluting with a MeOH/DCM gradient (6% to 9% MeOH) to afford 3.5 g (82%) of 6-chloro-3H-imidazo[4,5-c]pyridine as white solid, MS (ESI): m/z=154.1 [M+1]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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